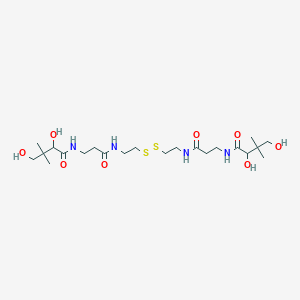

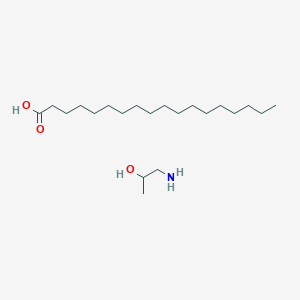

H-Val-Thr-Cys-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-Val-Thr-Cys-Gly-OH” is a cell attachment peptide that functions as a bioactive molecule promoting cell adhesion and facilitating various cell interactions .

Synthesis Analysis

The synthesis of peptides like “H-Val-Thr-Cys-Gly-OH” involves complex chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis . A high-throughput quantitative analytical method for L-cysteine-containing dipeptides has been developed, which uses liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for detection .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-Val-Thr-Cys-Gly-OH” include the formation of peptide bonds between amino acids. This process can be challenging due to the reactivity of thiol compounds like cysteine, which can undergo disulfide-exchange and air oxidation during sample preparation .Physical And Chemical Properties Analysis

The peptide “H-Val-Thr-Cys-Gly-OH” has a molecular weight of 378.44400 and a density of 1.308g/cm3. It has a boiling point of 787.9ºC at 760 mmHg . More detailed physical and chemical properties might require experimental determination.Applications De Recherche Scientifique

Cell Adhesion and Interactions

“H-Val-Thr-Cys-Gly-OH” is a bioactive molecule used for cell adhesion or other cell interactions . Cell adhesion is crucial in many biological processes, including tissue development and maintenance, immune response, wound healing, and cancer metastasis.

Antioxidative Systems

The cysteine (Cys) component in “H-Val-Thr-Cys-Gly-OH” has been shown to function in a novel antioxidative system (cysteine/cystine shuttle system) in Escherichia coli . This antioxidative system could potentially be used in various applications, such as combating oxidative stress in cells, improving cellular health, and enhancing longevity.

Redox Reactions

Cysteine, a component of “H-Val-Thr-Cys-Gly-OH”, plays a critical role in cellular redox reactions . Redox reactions are fundamental to many biological processes, including energy production, signal transduction, and regulation of gene expression.

Analytical Methods

“H-Val-Thr-Cys-Gly-OH” can be used in the development of high-throughput quantitative analytical methods . For instance, it can be used in liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) for the quantitation of cysteine-containing dipeptides .

Fermentative Production

“H-Val-Thr-Cys-Gly-OH” can be used in the fermentative production of cysteine-containing dipeptides . This could potentially be used in various applications, such as the production of bioactive peptides, nutritional supplements, and pharmaceuticals.

Synthesis of Unnatural Peptides

“H-Val-Thr-Cys-Gly-OH” can be used in the synthesis of unnatural peptides . Unnatural peptides have demonstrated superior proteolytic stability, bioactivity, and pharmacokinetics compared with their natural counterparts .

Safety And Hazards

Propriétés

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

CAS RN |

131204-46-1 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.